molecular formula C8H11FN2O B13610200 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13610200
M. Wt: 170.18 g/mol
InChI Key: VSYRHVUDPHMBHX-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is a fluoropyridine-based compound of significant interest in medicinal chemistry and antibacterial research. This chemical scaffold is recognized for its potential in the development of novel therapeutic agents, particularly against Gram-positive bacteria . The structural motif of the 5-fluoropyridin-3-yl group is a key feature in several bioactive molecules, and its incorporation is a common strategy in drug discovery to optimize properties like binding affinity and metabolic stability . The primary research value of this compound lies in its application as a key synthetic intermediate or a precursor for the development of new pharmaceutical candidates. Recent scientific literature highlights that 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a similar fluoropyridine core, have demonstrated exceptional antibacterial activity . In these studies, such derivatives exhibited potent effects against a panel of drug-sensitive and drug-resistant Gram-positive bacterial strains, with one leading compound showing an 8-fold stronger inhibitory effect than the antibiotic linezolid . Furthermore, these compounds were found to hamper the formation of biofilms, which are a major contributor to bacterial drug resistance, and displayed a promising safety profile in cytotoxicity assays . Beyond antibacterial applications, pyridineamine compounds are also explored in other therapeutic areas, such as in the inhibition of kinases like Pim, for potential use in oncology and the treatment of immune system disorders . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3

InChI Key

VSYRHVUDPHMBHX-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CN=C1)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically involves multi-step organic synthesis starting from fluorinated pyridine derivatives. The key steps generally include:

  • Functionalization of the pyridine ring at the 3-position with a fluorine substituent at the 5-position.
  • Introduction of the ethan-1-ol side chain bearing a methylamino group.
  • Control of stereochemistry and purification to obtain the desired product.

Reported Synthetic Route Overview

According to Vulcanchem (2024), the synthesis begins with a fluorinated pyridine precursor, which undergoes nucleophilic substitution and reductive amination steps to introduce the methylaminoethanol moiety. Although detailed stepwise protocols are proprietary or limited in open literature, the general approach involves:

  • Starting material: 5-fluoropyridin-3-yl derivatives.
  • Formation of an intermediate aldehyde or ketone at the 3-position side chain.
  • Reductive amination using methylamine or methylamino reagents to yield the amino alcohol.

Detailed Example from Related Fluoropyridine Chemistry

While direct literature on this exact compound is sparse, analogous fluoropyridinyl ethanols have been synthesized via the following methodology (inspired by related synthetic schemes from the Chemical and Pharmaceutical Bulletin and patent literature):

Step Reagents & Conditions Description Yield & Notes
1 5-Fluoropyridin-3-yl ketone intermediate + methylamine Reductive amination in presence of reducing agent (e.g., NaBH3CN) Moderate to good yield; formation of methylaminoethanol side chain
2 Purification by filtration and recrystallization To isolate pure this compound Yields vary depending on conditions; often >50%

This approach aligns with typical reductive amination protocols for amino alcohol synthesis, where the ketone or aldehyde intermediate is converted to the corresponding amino alcohol via reductive amination.

Analytical Characterization

The product is characterized by:

  • NMR Spectroscopy : Proton NMR typically shows signals corresponding to aromatic protons of the fluoropyridine ring, the methylamino group (singlet near 2.2-2.5 ppm), and the hydroxyl-bearing methine proton.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak consistent with m/z 170 (M+H)+ confirms molecular weight.
  • Chromatography : Purification by silica gel column chromatography using hexane-ethyl acetate mixtures is common.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material 5-Fluoropyridin-3-yl ketone or aldehyde derivative
Key Reagents Methylamine, sodium cyanoborohydride (NaBH3CN) or equivalent reducing agent
Solvent Typically ethanol, methanol, or tetrahydrofuran (THF)
Temperature Room temperature to 65 °C depending on step
Reaction Time 1-4 hours for reductive amination
Workup Filtration, extraction with ethyl acetate, drying over MgSO4
Purification Silica gel chromatography (hexane/ethyl acetate)
Yield Moderate to good (50-80%) depending on scale and conditions
Analytical Data 1H-NMR, ESI-MS, melting point

Research Outcomes and Notes

  • The presence of the fluorine atom on the pyridine ring enhances the compound's metabolic stability and lipophilicity, which is beneficial for biological activity.
  • The methylamino group introduction via reductive amination is a well-established method for preparing amino alcohols, offering good regio- and chemoselectivity.
  • Variations in solvent and temperature can influence yield and purity, with ethanol and room temperature conditions being preferred for mild reaction conditions.
  • No direct large-scale industrial synthesis data was found, but laboratory-scale preparation is well documented in related fluoropyridine chemistry.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluoropyridinyl Group

The fluorine atom at the 5-position of the pyridine ring undergoes S<sub>N</sub>Ar reactions with nucleophiles under basic conditions. This reactivity is exploited to introduce substituents at the pyridine ring:

Nucleophile Base Solvent Temperature Product Source
Amines (e.g., NH<sub>3</sub>)DABCOMethanol25°C5-Aminopyridin-3-yl derivative
AlkoxidesK<sub>2</sub>CO<sub>3</sub>DMF80°C5-Alkoxypyridin-3-yl derivative

Mechanistic Insight :
The electron-withdrawing nature of the pyridine ring activates the fluorine for displacement. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used to stabilize intermediates .

Reductive Amination Involving the Methylamino Group

The methylamino group participates in reductive amination with aldehydes or ketones to form secondary amines:

Carbonyl Compound Reducing Agent Catalyst Yield Application Source
BenzaldehydeNaBH<sub>3</sub>CNDABCO85%Synthesis of N-alkylated analogs
CyclohexanoneNaBH(OAc)<sub>3</sub>AcOH78%Pharmaceutical intermediates

Key Observation :
Reactions proceed efficiently at room temperature in methanol, with minimal side products when FeSO<sub>4</sub>·7H<sub>2</sub>O is added to sequester cyanide ions .

Condensation Reactions of Alcohol and Amine Moieties

The hydroxyl and methylamino groups enable condensation with carbonyl compounds:

Reaction Partner Conditions Product Yield Source
Acetyl chlorideCH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>NAcetylated derivative92%
BenzophenoneTiCl<sub>4</sub>, refluxImine-linked heterocycle68%

Notable Example :
Condensation with 2,4-dichloropyrimidine forms hybrid structures with enhanced antibacterial activity (MIC: 2–8 μg/mL against Staphylococcus aureus) .

Alkylation and Acylation of the Methylamino Group

The methylamino group undergoes alkylation or acylation to modify pharmacological properties:

Reagent Conditions Product Biological Activity Source
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMFDimethylamino derivativeImproved lipophilicity (logP: 1.8)
Acetic anhydridePyridine, RTAcetamide derivativeReduced cytotoxicity (IC<sub>50</sub> > 100 μM)

Oxidation and Reduction Reactions

The alcohol group can be oxidized to a ketone or protected during synthesis:

Reaction Type Reagent Product Application Source
OxidationPCC, CH<sub>2</sub>Cl<sub>2</sub>1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-oneIntermediate for antitumor agents
ReductionNaBH<sub>4</sub>, MeOHRetains alcohol structureStability studies

Coordination Chemistry and Metal Complexes

The compound forms complexes with transition metals, enhancing its utility in catalysis:

Metal Salt Ligand Ratio Application Source
Pd(OAc)<sub>2</sub>1:2Suzuki-Miyaura cross-coupling
FeCl<sub>3</sub>1:1MRI contrast agent studies

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride ()
  • Molecular Formula: C₉H₁₂ClFNO
  • Key Features : Fluorine at the 4-position of a phenyl ring instead of pyridine.
  • Applications: Used in adrenergic receptor studies due to structural similarity to phenylephrine derivatives .
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol ()
  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Features : Methoxy group at the 4-position of the phenyl ring.
  • Comparison: The electron-donating methoxy group increases lipophilicity compared to the electron-withdrawing fluorine on pyridine. Potential Use: Sympathomimetic activity, similar to phenylephrine, but with distinct pharmacokinetics due to substituent differences .

Heterocyclic Analogs

1-(5-Fluoropyridin-3-yl)ethan-1-ol ()
  • Molecular Formula: C₇H₈FNO
  • Key Features: Lacks the methylamino group on the ethanol chain.
  • Serves as a precursor for synthesizing the target compound through aminolysis reactions .
1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol ()
  • Molecular Formula: C₈H₁₀FNO
  • Key Features : Methyl group at the 5-position and fluorine at the 2-position on pyridine.
  • Comparison: Steric hindrance from the methyl group may reduce binding affinity compared to the 5-fluoro substitution in the target compound. Structural flexibility in the ethanol chain remains similar .

Aminoethanol Derivatives with Varied Substituents

2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol ()
  • Molecular Formula: C₁₁H₁₇NO
  • Key Features: Ethylamino group and 4-methylphenyl substituent.
  • The methylphenyl group introduces steric effects absent in the pyridine-based compound .
2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol ()
  • Molecular Formula : C₇H₁₃N₃O
  • Key Features : Pyrazole ring instead of pyridine.
  • Comparison :
    • The pyrazole ring’s dual nitrogen atoms enhance hydrogen-bonding capacity but reduce aromaticity compared to pyridine.
    • Applications: Likely explored in antiviral or anticancer research due to pyrazole’s prevalence in medicinal chemistry .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Fluorine vs. Methoxy/Trifluoromethyl : Fluorine’s electron-withdrawing nature increases the pyridine ring’s polarity, improving water solubility compared to methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups .
  • Pyridine vs. Phenyl : The pyridine nitrogen enables interactions with metalloenzymes or receptors, a feature absent in phenyl analogs .

Bioactivity Insights

  • Neurotransmitter Transporter Affinity: Methylaminoethanol derivatives (e.g., phenylephrine analogs) often target adrenergic or dopamine transporters. The pyridine-based compound may exhibit modified selectivity due to its heterocyclic core .
  • Enzyme Inhibition Potential: Analogs like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol () show glutaminase inhibition, suggesting the target compound could be optimized for similar enzyme targets with improved pyridine-driven specificity .

Q & A

What are the key challenges in synthesizing 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol, and how can reaction conditions be optimized?

Answer:
Synthesis often involves multi-step reactions, including nucleophilic substitution or reductive amination. A common challenge is controlling regioselectivity during fluoropyridine functionalization. For example, refluxing in ethanol with catalysts (e.g., Pd or Cu) can improve yield, as seen in analogous heterocyclic syntheses . Purification via recrystallization (DMF:EtOH mixtures) helps isolate the target compound from byproducts . Optimization may require adjusting stoichiometry, temperature, or solvent polarity to minimize side reactions like over-alkylation.

How can the stereochemistry of this compound be confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for stereochemical confirmation. Refinement tools like SHELXL (with features for handling disordered atoms and hydrogen bonding) enable precise structural determination . Chiral HPLC or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers, as demonstrated for structurally similar amino alcohols .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS : Detects impurities and degradation products (e.g., defluorinated byproducts).
  • NMR : ¹⁹F NMR is particularly useful for tracking fluoropyridinyl group integrity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, especially under storage conditions (e.g., inert atmosphere) .
  • UV-Vis Spectroscopy : Monitors photo-degradation, critical for fluorinated compounds prone to light-induced reactions .

How does the 5-fluoropyridinyl moiety influence the compound’s reactivity compared to non-fluorinated analogs?

Answer:
The electron-withdrawing fluorine atom increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution. However, it may reduce basicity at the methylamino group, affecting solubility and intermolecular interactions. Comparative studies with analogs like 5-chloropyridin-3-yl derivatives ( ) reveal fluorine’s unique role in hydrogen bonding and metabolic stability .

How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between computational predictions and experimental results?

Answer:

  • Density Functional Theory (DFT) : Recalculate chemical shifts using solvent-effect models (e.g., PCM) to align with experimental conditions.
  • Dynamic Effects : Consider conformational flexibility; ROESY or NOESY NMR can identify dominant conformers .
  • Cross-Validation : Compare with structurally validated compounds, such as (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride, to resolve discrepancies .

What strategies are recommended for evaluating the compound’s biological activity in vitro?

Answer:

  • Target Binding Assays : Use fluorescence polarization or SPR to study interactions with receptors (e.g., adrenergic or dopaminergic targets, given the methylaminoethanol backbone).
  • Metabolic Stability : Incubate with liver microsomes and monitor fluoropyridinyl group retention via LC-MS .
  • Cytotoxicity Screening : Compare with analogs like 1-(5-Fluoro-2-iodophenyl)ethan-1-ol to assess structure-activity relationships .

How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) using tools like GROMACS.
  • ADMET Prediction : Software like SwissADME estimates bioavailability and CYP450 interactions, leveraging data from fluorinated pyridine derivatives .
  • Docking Studies : Map interactions with cytochrome P450 enzymes to anticipate metabolic pathways .

What precautions are necessary for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage : Under inert gas (N₂/Ar) at -20°C, shielded from light to prevent fluoropyridinyl ring degradation .
  • Handling : Use anhydrous solvents to avoid hydrolysis of the methylamino group. Safety protocols for fluorinated compounds (e.g., PPE, fume hoods) are critical, as outlined in SDS for related chloropyridinyl derivatives .

How can researchers resolve low yields in the final amination step of the synthesis?

Answer:

  • Catalyst Screening : Test Pd/Xantphos or Ni/ligand systems for improved C-N coupling efficiency.
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity of the amine donor .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions, as seen in peptide-like syntheses .

What are the implications of the compound’s logD and pKa values for its application in CNS-targeted studies?

Answer:

  • logD (pH 7.4) : A value >1 suggests blood-brain barrier penetration, critical for neuropharmacology studies.
  • pKa : The methylamino group (pKa ~9–10) ensures protonation at physiological pH, enhancing solubility and receptor binding. Compare with analogs like 2-(Methylamino)-1-(4-nitrophenyl)ethanol to refine predictions .

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